molecular formula C22H18N4O3 B2715436 5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1203190-23-1

5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2715436
CAS No.: 1203190-23-1
M. Wt: 386.411
InChI Key: IYEWZPIQHITEFN-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Biological Activity

The compound 5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H16N4O2C_{20}H_{16}N_{4}O_{2}, with a molecular weight of 376.43 g/mol. The structure features a complex arrangement that includes an oxazole and oxadiazole moiety, which are often associated with various biological activities.

Research indicates that compounds similar to this one may act as ATP synthase inhibitors , which are critical in disrupting energy production in pathogenic organisms such as Mycobacterium tuberculosis (M.tb) . The inhibition of ATP synthase can lead to reduced bacterial growth and increased susceptibility to treatment.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit potent antimicrobial effects against M.tb, with minimum inhibitory concentrations (MIC) often below 1 µg/mL . This suggests that the compound may possess significant potential as an anti-tuberculosis agent.

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of tetrahydronaphthalene amides has revealed that modifications in the chemical structure can enhance biological activity. For instance, the introduction of different substituents on the phenyl ring significantly affects the binding affinity to ATP synthase and overall antimicrobial efficacy .

Case Studies

  • Inhibition of Mycobacterial Growth : A study evaluated various tetrahydronaphthalene derivatives for their ability to inhibit M.tb. Among these, several compounds demonstrated high efficacy, with some achieving MIC values comparable to established treatments like bedaquiline. These findings underscore the importance of further exploring the therapeutic potential of this class of compounds .
  • Pharmacokinetic Profiling : Another investigation focused on the pharmacokinetic properties of selected THNA analogues. The results indicated improved clearance rates and reduced hERG liability compared to traditional treatments, suggesting a favorable safety profile for clinical development .

Data Summary Table

PropertyValue
Molecular FormulaC20H16N4O2
Molecular Weight376.43 g/mol
Biological ActivityAntimicrobial (anti-TB)
Minimum Inhibitory Concentration (MIC)<1 µg/mL
Mechanism of ActionATP Synthase Inhibition
Related CompoundsTetrahydronaphthalene Amides

Properties

IUPAC Name

5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-20(18-13-19(29-26-18)15-7-2-1-3-8-15)23-22-25-24-21(28-22)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWZPIQHITEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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